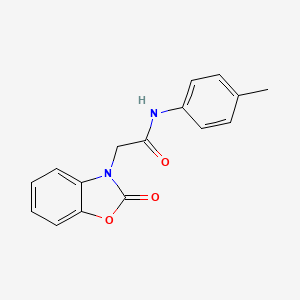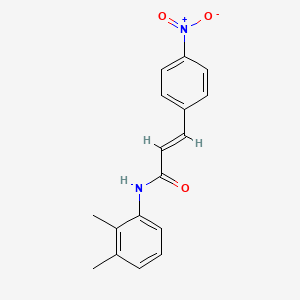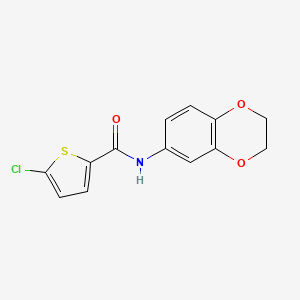![molecular formula C19H20N2O2 B5778156 N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
AMPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, AMPP has been investigated as a potential drug candidate for the treatment of cancer, as well as other diseases such as Alzheimer's and Parkinson's. In pharmacology, AMPP has been studied for its effects on neurotransmitters and ion channels, and its potential as a therapeutic agent for neurological disorders. In biochemistry, AMPP has been used as a tool for studying protein-protein interactions and enzyme activity.
作用機序
The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, AMPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, AMPP has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
AMPP has been shown to have a variety of biochemical and physiological effects, depending on the specific application and context. For example, in cancer research, AMPP has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. In neurology, AMPP has been shown to modulate neurotransmitter release and synaptic plasticity, potentially leading to improvements in cognitive function.
実験室実験の利点と制限
One advantage of AMPP is its versatility, as it can be used in a variety of research applications. Additionally, AMPP is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of AMPP is its potential toxicity, which must be carefully considered when using the compound in lab experiments.
将来の方向性
There are many potential future directions for research on AMPP. For example, further studies could investigate the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's, and Parkinson's. Additionally, research could focus on developing new synthesis methods for AMPP, or improving existing methods to increase yield and purity. Finally, studies could investigate the safety and toxicity of AMPP in greater detail, to ensure that the compound can be used safely and effectively in lab experiments and potential clinical applications.
Conclusion:
In conclusion, AMPP is a versatile chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry, make it a valuable tool for researchers. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications.
合成法
The synthesis of AMPP involves the reaction of 4-acetylaminoacetophenone with benzaldehyde, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified using column chromatography. The yield of AMPP is typically around 70%.
特性
IUPAC Name |
(Z)-N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(13-16-7-5-4-6-8-16)19(23)20-17-9-11-18(12-10-17)21(3)15(2)22/h4-13H,1-3H3,(H,20,23)/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURWYJELLLRSF-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)



![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)




